Z-Aevd-fmk

描述

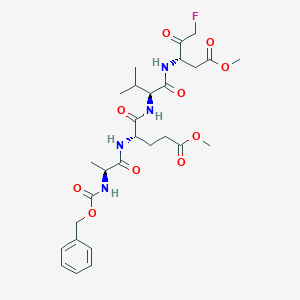

Z-Aevd-fmk, also known as Z-Val-Ala-Asp(OMe) fluoromethylketone (Z-VAD.FMK), is a well-known synthetic peptide that functions as a broad-spectrum inhibitor of caspase enzymes, which are central to the process of apoptosis, or programmed cell death. The inhibition of these enzymes by Z-VAD.FMK has been instrumental in the study of apoptosis and has provided insights into the role of caspases in various cellular processes .

Synthesis Analysis

The

科学研究应用

胱天蛋白酶-10 抑制

Z-AEVD-FMK 是一种不可逆的胱天蛋白酶-10 抑制剂 . 胱天蛋白酶是一类蛋白酶家族,在程序性细胞死亡(包括凋亡)、坏死和炎症中起着至关重要的作用。 通过抑制胱天蛋白酶-10,this compound 可以调节这些过程 .

凋亡调节

在大多数细胞类型中,凋亡(一种程序性细胞死亡)是一种依赖胱天蛋白酶的过程。 有趣的是,this compound 增强了肿瘤坏死因子-α (TNFα) 诱导的中性粒细胞死亡,这被解释为胱天蛋白酶依赖性和非依赖性细胞死亡途径的证据 .

中性粒细胞凋亡

This compound 对中性粒细胞(一种白细胞)具有独特的作用。 它增强了 TNFα 诱导的中性粒细胞凋亡 . 这可能对粒细胞炎症的消退具有重要意义,因为 TNFα 在急性炎症中大量表达,并且是少数已知能够刺激中性粒细胞凋亡的生物制剂之一 .

活性氧 (ROS) 生成

This compound 和类似的胱天蛋白酶抑制剂可以抑制 TNFα 刺激的活性氧 (ROS) 生成 . ROS 是含有氧气的化学活性分子,在细胞信号传导和稳态中起着重要作用。然而,在环境压力期间,ROS 水平会急剧增加,导致细胞结构的重大损伤。 这被称为氧化应激 .

Fas 信号传导抑制

在 10 µM 的浓度下,this compound 可以阻止 Jurkat T 淋巴瘤细胞中胱天蛋白酶-10 介导的 Fas 信号传导的启动 . Fas 信号传导是导致细胞凋亡的主要途径。 通过抑制这条途径,this compound 可以阻止 Bid 裂解为其活性形式,胱天蛋白酶级联激活和凋亡 .

生化研究

作用机制

Target of Action

Z-AEVD-FMK is primarily an irreversible inhibitor of caspase-10 . Caspases are a family of cytosolic aspartate-specific cysteine proteases involved in the initiation and execution of apoptosis . Caspase-10 belongs to the apoptosis initiation group of caspases .

Mode of Action

This compound interacts with caspase-10 and related caspases . At a concentration of 10 µM, it can prevent the initiation of Fas signaling by caspase-10 in Jurkat T lymphoma cells . This interaction prevents Bid cleavage into its active form, thereby inhibiting caspase cascade activation and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway . By inhibiting caspase-10, this compound prevents the initiation of Fas signaling, which is a crucial step in the apoptosis pathway . This results in the prevention of Bid cleavage into its active form, thereby inhibiting the caspase cascade activation and apoptosis .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , which suggests that it can readily cross cell membranes to exert its effects

Result of Action

The primary molecular effect of this compound’s action is the prevention of Bid cleavage into its active form . This results in the inhibition of the caspase cascade activation and apoptosis . On a cellular level, this means that this compound can prevent cell death in cells where apoptosis is initiated by caspase-10 .

Action Environment

It is known that the compound is shipped with polar packs and should be stored at -20 to -70 °c . Repeated freeze-thaw cycles should be avoided . These details suggest that temperature and storage conditions could potentially influence the stability and efficacy of this compound.

未来方向

Z-AEVD-FMK is a cleavable ADC linker used for the synthesis of antibody active molecule conjugates (ADCs) . It has potential applications in scientific research and drug development .

Relevant Papers Several papers have been published on this compound. One study found that z-VAD-fmk augmentation of TNFα-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species . Another paper evaluated Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation . A third paper discussed off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk .

属性

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39FN4O10/c1-16(2)24(27(39)32-20(21(34)14-29)13-23(36)42-5)33-26(38)19(11-12-22(35)41-4)31-25(37)17(3)30-28(40)43-15-18-9-7-6-8-10-18/h6-10,16-17,19-20,24H,11-15H2,1-5H3,(H,30,40)(H,31,37)(H,32,39)(H,33,38)/t17-,19-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZRBQFKZDGMTP-CDSYHYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39FN4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

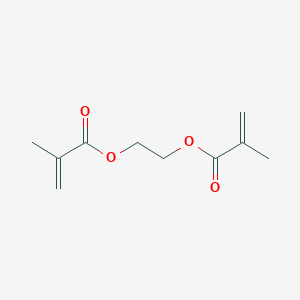

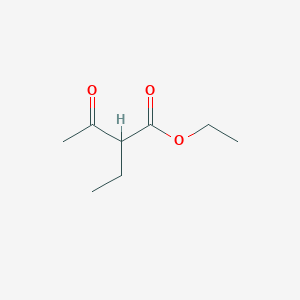

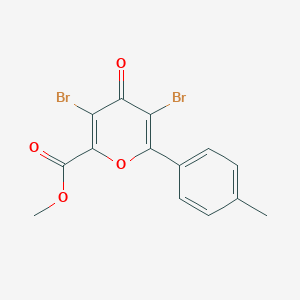

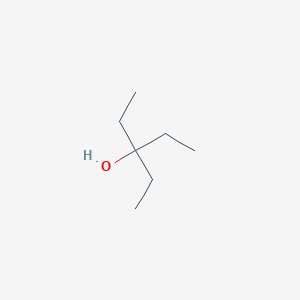

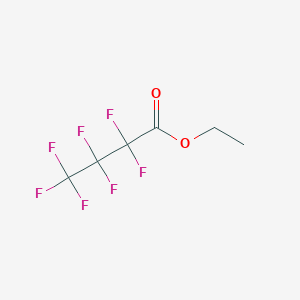

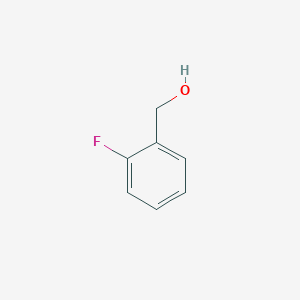

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

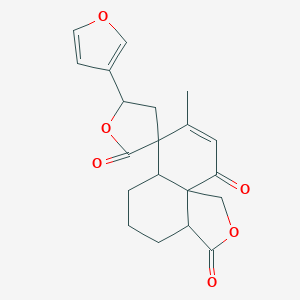

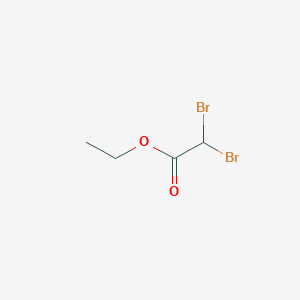

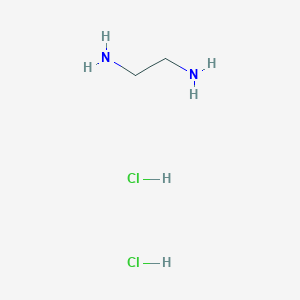

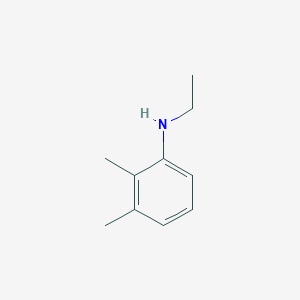

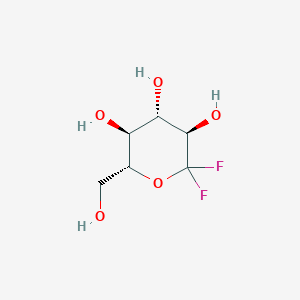

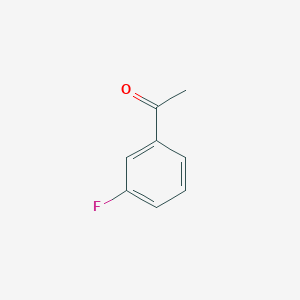

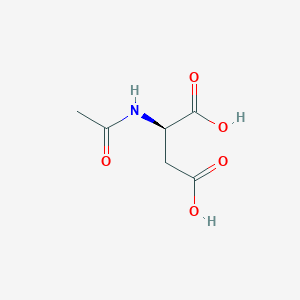

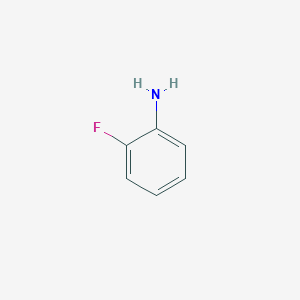

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。